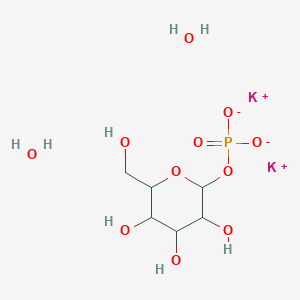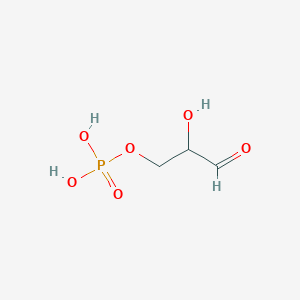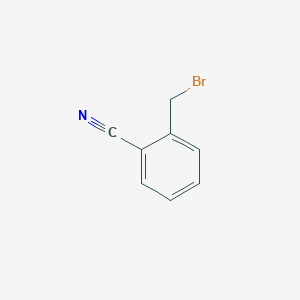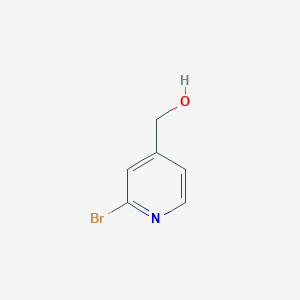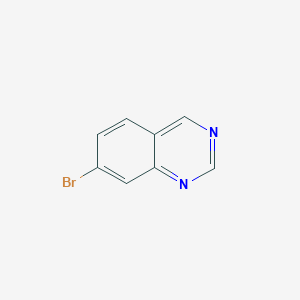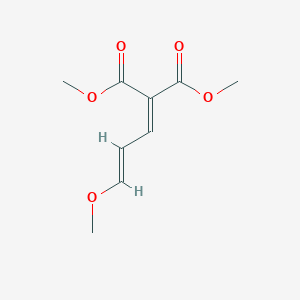
Dimethyl 2-(3-methoxyallylidene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dimethyl 2-(3-methoxyallylidene)malonate and related compounds has been explored through various methodologies. For instance, a simple synthetic approach based on B(C6F5)3-induced domino dimerization was developed for a structurally related compound, showcasing the versatility in synthetic strategies (Boichenko et al., 2020). Another method involves the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene, demonstrating base-catalyzed C–C bond cleavage reactions (Kitano et al., 1994).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR techniques to elucidate the compound's geometry and electronic structure. Although specific studies on dimethyl 2-(3-methoxyallylidene)malonate's molecular structure were not found, related compounds have been analyzed, indicating the importance of intramolecular interactions and conformational dynamics in determining their chemical behavior.
Chemical Reactions and Properties
Dimethyl 2-(3-methoxyallylidene)malonate undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, electrooxidation in methanol led to cyclized products in moderate to good yields, demonstrating its propensity for undergoing transformative chemical reactions under specific conditions (Okimoto et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
Dimethyl 2-(3-methoxyallylidene)malonate and related compounds have been explored for various synthesis approaches and chemical reactions. For instance, a synthetic approach for a similar compound, dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate, was developed, focusing on B(C6F5)3-induced domino dimerization of related diesters (Boichenko et al., 2020).
Chemical Reactions and Properties
In another study, the oxidative addition of dimethyl malonate to ring-substituted styrenes led to the formation of various products including substituted dimethyl (2-oxo-2-phenylethyl) malonate and methyl 2-oxo-5-phenyltetrahydrofuran-3-carboxylate, along with small amounts of other derivatives. A tentative mechanism supporting the formation of these products was also presented (Nair, Mathew, & Nair, 1997).
Additionally, electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates in methanol, in the presence of potassium iodide and a base or a neutral salt, resulted in the corresponding cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. This reaction was carried out under mild conditions and is presumed to proceed via a two-electron oxidation process (Okimoto et al., 2013).
Insights into Condensation Reactions
Research into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate (DMM) revealed that the condensation, catalyzed by sodium methoxide, yielded (CH3OCO)2CHNa (DMNa) instead of DMM due to the easy deprotonation of DMM by the methoxide catalyst. The base strength of the catalyst was found to significantly affect the condensation reaction and the DMM yield (Zheng et al., 2018).
Dimethyl Malonate in Base-Catalyzed Condensation Reactions
The base-catalyzed condensation of dimethyl malonate with 5-chloro-2-methoxytropone showed solvent-dependent nucleophilic attack sites; the normal substitution product was predominant in benzene, while the cine-substitution products were exclusive in methanol. A similar trend was observed with 2,5-dichlorotropone (Nozoe, Takeshita, & Tajiri, 1983).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNTZJTOBIOHL-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C=C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyallylidene)malonic acid dimethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

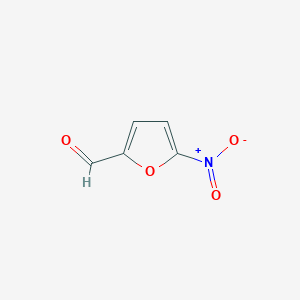
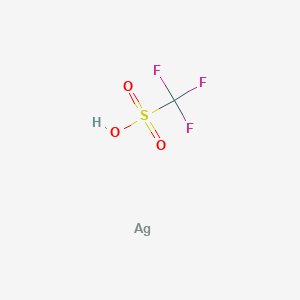
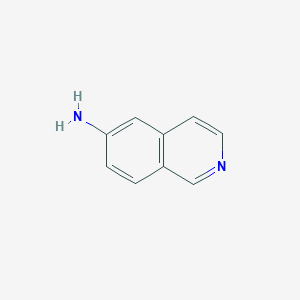

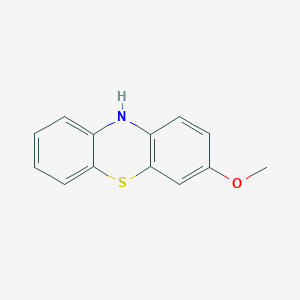
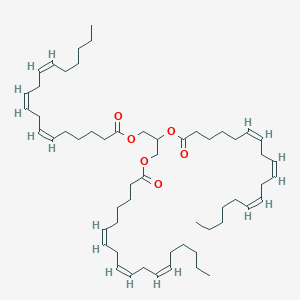
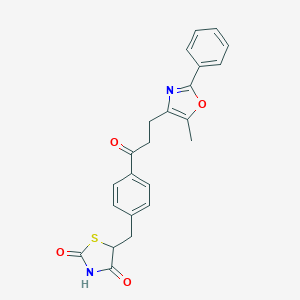
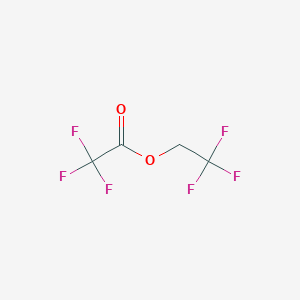
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
